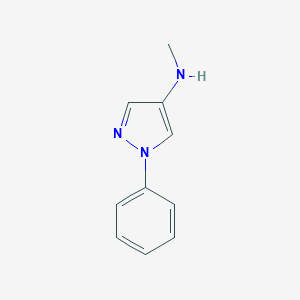
Pyrazole, 4-(methylamino)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 4-(methylamino)-1-phenyl- is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazole, 4-(methylamino)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 4-(methylamino)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Pyrazole compounds exhibit a wide range of biological activities, making them valuable in drug development. The following are key pharmacological properties associated with 4-(methylamino)-1-phenyl-pyrazole :
- Anti-inflammatory Activity : Pyrazole derivatives have been reported to possess significant anti-inflammatory effects. For instance, compounds synthesized from pyrazole scaffolds have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6, comparable to established anti-inflammatory drugs such as diclofenac and indomethacin .
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds have been shown to induce apoptosis in breast cancer cells (MCF-7) through caspase activation pathways . Another study highlighted the cytotoxic effects of specific pyrazole analogs against multiple cancer types, suggesting their potential as anticancer agents .
- Neuroprotective Effects : Certain pyrazole derivatives have demonstrated activity against neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE) and carbonic anhydrase. These effects indicate potential applications in treating conditions such as Alzheimer's disease .
- Antimicrobial Activity : Pyrazoles have shown efficacy against various microbial strains, including bacteria and fungi. Studies report that specific pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
Case Studies
Several studies exemplify the applications of 4-(methylamino)-1-phenyl-pyrazole and its derivatives:
-
Case Study 1: Anti-inflammatory Activity
A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard drugs like dexamethasone . -
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that certain pyrazole analogs significantly reduced the viability of MCF7 cells (IC50 = 39.70 µM). These compounds induced apoptosis through caspase activation, highlighting their potential as anticancer agents . -
Case Study 3: Neuroprotective Potential
Pyrazole derivatives were evaluated for their inhibitory effects on AChE and carbonic anhydrase, showing promising results that suggest their use in neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
19730-17-7 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-11-9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8,11H,1H3 |
Clave InChI |
AJBBVANCWVOOQZ-UHFFFAOYSA-N |
SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
SMILES canónico |
CNC1=CN(N=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
19730-17-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















